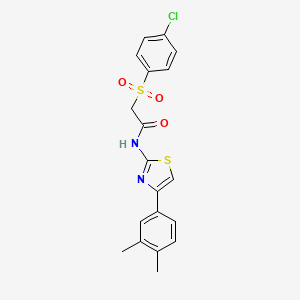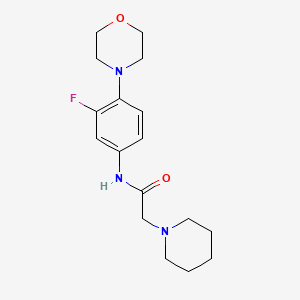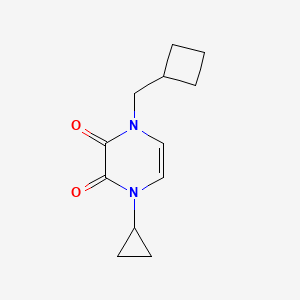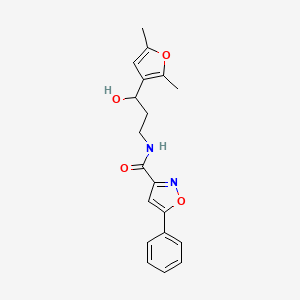![molecular formula C26H22N4O2 B2443566 2-[1-(2,2-Diphenylacetyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one CAS No. 2380191-04-6](/img/structure/B2443566.png)
2-[1-(2,2-Diphenylacetyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(2,2-Diphenylacetyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one, also known as DPA-713, is a small molecule that has gained significant attention in the field of medical research due to its potential applications in the diagnosis and treatment of various diseases. This compound belongs to the family of pyridazinones and is a selective ligand for translocator protein (TSPO), a mitochondrial membrane protein that is involved in several cellular processes, including apoptosis, inflammation, and oxidative stress.
Applications De Recherche Scientifique
Antimicrobial and Antituberculosis Activities
Research has shown that analogues of the compound, including azetidinone derivatives, have been synthesized and examined for their antimicrobial activity against various bacterial and fungal strains. Specifically, they have demonstrated in vitro antituberculosis activity against Mycobacterium tuberculosis. This suggests potential applications in designing antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).
Antidepressant and Nootropic Agents
Some derivatives of this compound have been investigated for their antidepressant activity, with certain variants exhibiting significant antidepressant effects. Furthermore, these derivatives have shown promising nootropic activity, suggesting their potential use in treating cognitive disorders (Thomas et al., 2016).
Hydrolytic Cleavage Studies
Studies on the hydrolysis of related azetidin-2-ones have revealed interesting chemical behaviors, including the fragmentation of the β-lactam ring. This has implications for understanding the chemical properties and potential chemical applications of these compounds (Upadhyaya & Mehrotra, 1988).
Antimicrobial Screening
Newly synthesized derivatives, including 2-azetidinones derived from pyrazin dicarboxylic acid, have been shown to exhibit excellent antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Ayyash & Habeeb, 2019).
Antioxidant and Anti-inflammatory Activities
Some derivatives, such as pyrimidine-2-thiol derivatives, have shown significant antioxidant and anti-inflammatory activities. This indicates their potential application in therapeutic areas requiring anti-inflammatory and antioxidant properties (Shehab et al., 2018).
Synthesis and Characterization
Studies have also focused on the synthesis and characterization of azetidinone and related derivatives. These include exploring their chemical structures and properties, which is crucial for understanding their potential applications in various fields (Shah et al., 2014).
Anticancer Activities
Research into diphenyl 1-(pyridin-3-yl)ethylphosphonates, a related class of compounds, has shown that they possess significant anticancer activities against various cell lines. This suggests potential applications in cancer therapy (Abdel-megeed et al., 2012).
Propriétés
IUPAC Name |
2-[1-(2,2-diphenylacetyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2/c31-24-12-11-23(19-13-15-27-16-14-19)28-30(24)22-17-29(18-22)26(32)25(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-16,22,25H,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWFAPGKKHEQJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)N4C(=O)C=CC(=N4)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2443485.png)


![3-[(3-Hydroxy-propylamino)-methyl]-7-methyl-1H-quinolin-2-one](/img/structure/B2443491.png)


![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N'-bis[(3-methoxyphenyl)methyl]propanediamide](/img/structure/B2443498.png)
![(E)-N-[3-(2-Oxoazetidin-1-yl)phenyl]-3-phenylsulfanylprop-2-enamide](/img/structure/B2443499.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2443500.png)
![6-cyclopropyl-3-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2443502.png)
![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2443503.png)
![4-{3-[(Sec-butylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B2443504.png)
